METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE
Overview
Description
METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a phthalazine moiety, which is known for its biological activity, and a phenoxyacetate group, which can influence its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 4-methyl-1-oxo-1,2-dihydrophthalazine with 2-(4-aminophenoxy)acetic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phthalazine moiety to its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamido groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while nucleophilic substitution can produce a variety of substituted phenoxyacetates .
Scientific Research Applications
METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazine moiety can bind to active sites of enzymes, inhibiting their activity, while the phenoxyacetate group can enhance the compound’s solubility and bioavailability . The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares structural similarities with the phthalazine moiety and exhibits similar biological activities.
Imidazole derivatives: These compounds also feature heterocyclic structures and are known for their broad range of biological activities.
Uniqueness
METHYL 2-{4-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]PHENOXY}ACETATE is unique due to its combination of a phthalazine moiety with a phenoxyacetate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-[[2-(4-methyl-1-oxophthalazin-2-yl)acetyl]amino]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-16-5-3-4-6-17(16)20(26)23(22-13)11-18(24)21-14-7-9-15(10-8-14)28-12-19(25)27-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFHRVPHKWMPBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=C(C=C3)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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